molecular formula C24H19F2N3O5S B11324886 (4-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone

(4-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11324886
M. Wt: 499.5 g/mol
InChI Key: GPWRJFLOHCNALK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a fluorophenyl group, an oxazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a carboxylic acid derivative under acidic conditions.

    Introduction of the fluorobenzenesulfonyl group: This step involves the reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between the oxazole intermediate and a fluorophenylboronic acid derivative.

    Incorporation of the furan-2-carbonyl group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups on the fluorophenyl ring can be reduced to amines.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Fluorophenylamine derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Used as an activating agent for covalent attachment of biological substances.

    4-Fluorophenylboronic acid: Utilized in Suzuki coupling reactions.

    Furan-2-carbonyl chloride: Employed in acylation reactions.

Uniqueness

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H19F2N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

[4-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H19F2N3O5S/c25-17-5-3-16(4-6-17)21-27-22(35(31,32)19-9-7-18(26)8-10-19)24(34-21)29-13-11-28(12-14-29)23(30)20-2-1-15-33-20/h1-10,15H,11-14H2

InChI Key

GPWRJFLOHCNALK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5

Origin of Product

United States

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